

An In-depth Technical Guide on 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative of the avermectin family of 16-membered macrocyclic lactones, a class of potent anthelmintic and insecticidal agents. This document provides a comprehensive overview of its chemical structure, and inferred metabolic origins, and places it within the broader context of avermectin biochemistry. While specific experimental data for this particular analogue is scarce in publicly accessible literature, this guide furnishes a detailed framework for its study, including generalized experimental protocols for the analysis of avermectin metabolites and a discussion of the known biological pathways of parent avermectin compounds.

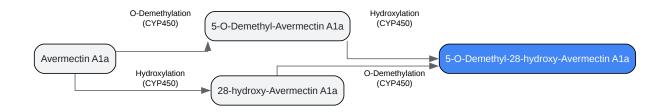
Chemical Structure and Properties

5-O-Demethyl-28-hydroxy-Avermectin A1a is structurally characterized by the demethylation at the 5-O position and hydroxylation at the C28 position of the Avermectin A1a backbone.

Table 1: Physicochemical Properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Property	Value	Source	
Molecular Formula	C48H72O15	INVALID-LINK	
Molecular Weight	889.08 g/mol	INVALID-LINK	
CAS Number	96722-46-2	INVALID-LINK	
IUPAC Name	(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22'-(hydroxymethyl)-3,11',13'-trimethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one	INVALID-LINK	
SMILES	CCINVALID-LINK [C@@H]1INVALID-LINK C/C=C(/INVALID-LINK CO)C(=O)O3)O)C)O[C@H]6CINVALID-LINKC)O[C@H]7CINVALID-LINK C)O)OC)OC)\C">C@HC	INVALID-LINK	
InChI	InChl=1S/C48H72O15/c1-10- 25(2)43-28(5)16-17-47(63- 43)22-34-19-33(62-47)15-14- 27(4)42(60-39-21-37(55- 9)44(30(7)58-39)61-38-20- 36(54-8)40(50)29(6)57- 38)26(3)12-11-13-32-24-56- 45-41(51)31(23-49)18-	INVALID-LINK	

	35(46(52)59-				
	34)48(32,45)53/h11-14,16-				
	18,25-26,28-30,33-45,49-				
	51,53H,10,15,19-24H2,1-				
	9H3/b12-11+,27-14+,32-				
	13+/t25-,26-,28-,29-,30-,33+,3				
	4-,35-,36-,37-,38-,39-,40-,41+,				
	42-,43+,44-,45+,47+,48+/m0/s				
	1				
InChIKey	JHPQMIYGLDWIFR- DJWQYEELSA-N	INVALID-LINK			
Appearance	White to off-white solid (presumed)	General knowledge			
Solubility	Soluble in DMSO, ethanol, methanol (presumed)	General knowledge			


Metabolic Pathway and Synthesis

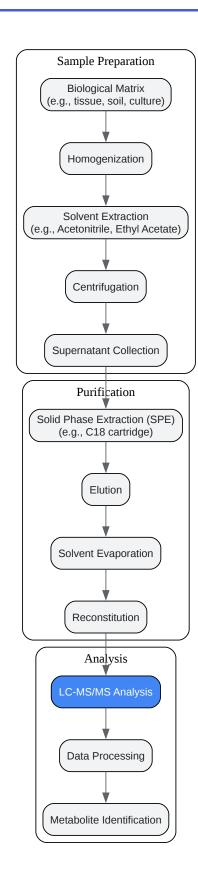
5-O-Demethyl-28-hydroxy-Avermectin A1a is reported to be a degradation product or metabolite of Avermectin B1a.[1][2][3][4] The metabolic transformation of avermectins in biological systems is primarily mediated by cytochrome P450 enzymes. The formation of this specific metabolite likely involves two key enzymatic reactions:

- O-Demethylation: The removal of the methyl group from the 5-O-methoxy position.
- Hydroxylation: The addition of a hydroxyl group at the C28 position.

While a dedicated synthesis protocol for this compound is not readily available in the literature, a plausible biosynthetic pathway can be inferred from general avermectin metabolism studies.

Click to download full resolution via product page

Caption: Inferred metabolic pathway of **5-O-Demethyl-28-hydroxy-Avermectin A1a**.


Experimental Protocols

Detailed experimental protocols for the specific isolation, characterization, and quantification of **5-O-Demethyl-28-hydroxy-Avermectin A1a** are not explicitly described in the reviewed literature. However, a general workflow for the analysis of avermectin metabolites can be constructed based on established methodologies for the parent compounds.

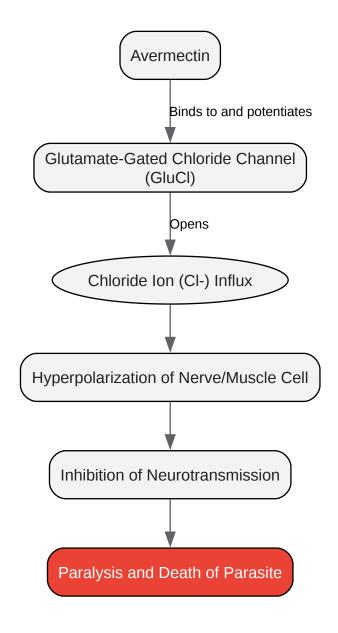
General Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification and characterization of avermectin metabolites from a biological matrix.

Click to download full resolution via product page

Caption: Generalized workflow for the analysis of avermectin metabolites.

Key Methodological Considerations


- Extraction: Avermectins and their metabolites are typically extracted from biological matrices using organic solvents such as acetonitrile or ethyl acetate.
- Cleanup: Solid-phase extraction (SPE) with a C18 stationary phase is a common technique to remove interfering substances and concentrate the analytes.
- Analytical Separation: High-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) with a C18 reversed-phase column is the standard for separating avermectin analogues.
- Detection and Identification: Tandem mass spectrometry (MS/MS) is the preferred method
 for detection and structural elucidation due to its high sensitivity and specificity. Highresolution mass spectrometry (HRMS) can provide accurate mass measurements for formula
 determination.
- Quantification: For quantitative analysis, stable isotope-labeled internal standards are recommended to correct for matrix effects and variations in extraction recovery.

Biological Activity and Signaling Pathways

The specific biological activity and effects on signaling pathways of **5-O-Demethyl-28-hydroxy-Avermectin A1a** have not been documented. The biological actions of avermectins are primarily mediated through their interaction with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. It is plausible that this metabolite retains some activity at these channels, although its potency may be altered compared to the parent compound.

The known signaling pathway for the parent avermectin compounds is depicted below.

Click to download full resolution via product page

Caption: Known signaling pathway of parent avermectin compounds in invertebrates.

Quantitative Data

There is no specific quantitative data available in the public domain regarding the formation, efficacy, or receptor binding of **5-O-Demethyl-28-hydroxy-Avermectin A1a**. The following table provides a template for such data, which would be populated through future experimental work. For context, representative data for the parent compound, Avermectin B1a, is included where available and should not be attributed to the title compound.

Table 2: Quantitative Data (Template)

Parameter	Value	Units	Conditions/As say	Reference
Formation Rate (in vitro)	Data not available			
IC50 (GluCl Receptor)	Data not available	_		
LD50 (Spodoptera exigua)	Data not available			
Avermectin B1a LD50 (Heliothis virescens)	0.02	μg/g	Topical application	(Sparks et al., 1982)
Avermectin B1a Binding Affinity (Kairomone receptor)	0.23	nM	(Wang et al., 2005)	

Conclusion

5-O-Demethyl-28-hydroxy-Avermectin A1a is a known but poorly characterized metabolite of Avermectin A1a/B1a. While its chemical structure is defined, a significant knowledge gap exists regarding its specific biological activity, potency, and the precise experimental conditions for its formation and isolation. This guide provides a foundational understanding of this compound based on the broader knowledge of avermectin chemistry and biology. Further research is warranted to elucidate the specific properties of this metabolite and its potential role in the overall efficacy and toxicology of avermectin-based therapies and products. Researchers are encouraged to adapt the generalized protocols outlined herein for the specific investigation of this and other avermectin analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Ivermectin Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 5-O-Demethyl-28-hydroxy-Avermectin A1a]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855430#5-o-demethyl-28-hydroxy-avermectin-a1a-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com